molecular formula C15H12ClN3O3S B3927849 3-chloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide

3-chloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B3927849
M. Wt: 349.8 g/mol
InChI Key: VLYUMTFFNDECRN-UHFFFAOYSA-N
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Description

3-chloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as MNBA and belongs to the class of thioamide derivatives. The purpose of

Mechanism of Action

The mechanism of action of 3-chloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. MNBA has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been reported to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the growth of bacterial and fungal strains by interfering with their cell wall synthesis. MNBA has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, the compound has been shown to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-chloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its relatively low cost and easy availability. The compound has been synthesized and characterized in several research articles, making it easy to obtain. However, one of the limitations of using MNBA is its potential toxicity. The compound has been reported to exhibit cytotoxicity against normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

The potential applications of 3-chloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide are vast, and several future directions can be explored. One of the future directions is to study the compound's potential as an antitumor agent. MNBA has been shown to exhibit cytotoxicity against cancer cells, and further studies can be conducted to investigate its mechanism of action and potential as a cancer treatment. Another future direction is to study the compound's potential as an antibacterial and antifungal agent. MNBA has shown promising results in inhibiting the growth of bacterial and fungal strains, and further studies can be conducted to investigate its efficacy against different strains. Additionally, the compound's potential as an anti-inflammatory and antioxidant agent can also be explored in future studies.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields. The compound has been synthesized and characterized in several research articles, and its potential as an antibacterial, antifungal, and antitumor agent has been reported. MNBA has also been shown to exhibit anti-inflammatory and antioxidant activities. However, the compound's potential toxicity at high concentrations may limit its use in certain experiments. Future studies can be conducted to investigate the compound's potential as an antitumor, antibacterial, and antifungal agent, as well as its potential as an anti-inflammatory and antioxidant agent.

Scientific Research Applications

3-chloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide has been studied extensively for its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry. MNBA has been reported to exhibit antibacterial, antifungal, and antitumor activities. The compound has been tested against several bacterial and fungal strains and has shown promising results. MNBA has also been reported to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

3-chloro-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c1-9-7-12(19(21)22)5-6-13(9)17-15(23)18-14(20)10-3-2-4-11(16)8-10/h2-8H,1H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYUMTFFNDECRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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